molecular formula C7H18Cl2N2O B1383702 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 2060034-69-5

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

Cat. No.: B1383702
CAS No.: 2060034-69-5
M. Wt: 217.13 g/mol
InChI Key: MHXCMTKUKPDZMS-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a tertiary amine salt characterized by a pyrrolidine ring substituted with a hydroxyl group and a dimethylaminomethyl moiety. Its dihydrochloride form enhances water solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7(10)3-4-8-5-7;;/h8,10H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCMTKUKPDZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCNC1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060034-69-5
Record name 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
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Preparation Methods

Synthesis of the Pyrrolidin-3-ol Core

The initial step involves synthesizing the pyrrolidin-3-ol scaffold, which can be achieved via reduction of suitable pyrrolidinone derivatives or through cyclization strategies:

  • Starting Material: A substituted pyrrolidinone or pyrrolidine precursor, such as 3-hydroxy-1-methylcyclobutanediamide or related intermediates, obtained via ring-closure reactions of amino acids or amino alcohols (as exemplified in patent CN113321605A).

  • Methodology:

    • Ring Closure: Condensation of amino acids (e.g., malic acid derivatives) with amines (e.g., methylamine) under reflux conditions in solvents like toluene, xylene, or chlorobenzene, employing dehydration agents or catalysts to facilitate cyclization.
    • Purification: Crystallization or filtration to isolate the pyrrolidinone intermediate, followed by reduction.
  • Reduction to Pyrrolidin-3-ol:

    • Use of reducing agents such as sodium borohydride (NaBH₄), potassium borohydride (KBH₄), or borane-tetrahydrofuran (BH₃- THF) in inert atmospheres.
    • Conditions: Typically performed at low temperatures (0–30°C) to control selectivity and prevent over-reduction.
    • Example: As per patent CN113321605A, reduction of a pyrrolidinone intermediate with KBH₄ in tetrahydrofuran (THF) under nitrogen atmosphere yields the pyrrolidin-3-ol core.

Introduction of the Dimethylamino Methyl Group

The key functionalization involves attaching the dimethylamino methyl group to the pyrrolidin-3-ol:

  • Method:

    • Nucleophilic Substitution: The pyrrolidin-3-ol is first converted into an appropriate leaving group (e.g., mesylate or tosylate) at the hydroxyl position.
    • Alkylation: The resulting intermediate reacts with dimethylamine or its derivatives under nucleophilic substitution conditions.
  • Alternative Approach:

    • Reductive Amination: Reacting an aldehyde or ketone precursor with dimethylamine in the presence of a reducing agent (like sodium cyanoborohydride) can install the dimethylamino methyl group directly.
    • Use of Dimethyl Sulfate: As indicated in patent CN113321605A, dimethyl sulfate can methylate amines or hydroxyl groups, providing a route to methylated derivatives.
  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
    • Temperature: Typically 0–50°C to control reactivity.
    • Catalysts: Basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution.
  • Note: The methylation step must be carefully controlled to favor mono-methylation and avoid overalkylation.

Salt Formation: Dihydrochloride

The final step involves converting the free base into its dihydrochloride salt:

  • Procedure:

    • Dissolve the free base in a minimal amount of an appropriate solvent like ethanol or water.
    • Bubble dry hydrogen chloride gas or add concentrated HCl solution to the solution under stirring.
    • Maintain low temperature (0–5°C) during addition to control exothermicity.
    • Isolate the precipitated dihydrochloride by filtration.
    • Wash with cold solvent and dry under vacuum.
  • Outcome:

    • The salt form enhances stability, solubility, and bioavailability, making it suitable for pharmaceutical applications.

Summary of the Preparation Route

Step Description Reagents & Conditions References/Data Sources
1 Cyclization to pyrrolidinone Amino acids + dehydration agents (e.g., polyphosphoric acid) Patent CN113321605A
2 Reduction to pyrrolidin-3-ol NaBH₄, KBH₄, or BH₃- THF in inert atmosphere Patent CN113321605A
3 Methylation with dimethyl sulfate Dimethyl sulfate, base (triethylamine), THF/DMF Patent CN113321605A
4 Alkylation with dimethylamine Dimethylamine or derivatives, base, solvent General organic synthesis principles
5 Salt formation HCl gas or concentrated HCl Standard procedure for amine salts

Research Findings and Data Tables

Table 1: Common Reagents and Conditions for Synthesis

Reaction Step Reagents Solvent Temperature Duration Key Notes
Cyclization Amino acids + dehydration agents Toluene, chlorobenzene Reflux 10–18 hrs Water removal
Reduction KBH₄ or NaBH₄ THF, DCM 0–30°C 1–4 hrs Inert atmosphere
Methylation Dimethyl sulfate THF, DMF 0–50°C 2–6 hrs Controlled addition
Alkylation Dimethylamine DCM, MeCN RT–50°C 4–12 hrs Basic conditions
Salt formation HCl gas Water/ethanol 0–5°C 1–2 hrs Precipitation

Table 2: Purity and Yield Data (Representative)

Step Typical Yield Purity (by HPLC) Notes
Pyrrolidinone synthesis 75–85% ≥95% Crystallization
Reduction 80–90% ≥95% Inert atmosphere
Methylation 70–85% ≥95% Excess dimethyl sulfate neutralized
Salt formation Quantitative ≥98% Precipitate washed and dried

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities due to the presence of the dimethylamino group, which is known for enhancing bioactivity. Key properties include:

  • Antimicrobial Activity : Compounds containing the dimethylamino moiety have been shown to possess antimicrobial properties, making them candidates for treating bacterial infections .
  • CNS Activity : The structure suggests potential central nervous system (CNS) effects, which can be leveraged in developing treatments for neurological disorders .
  • Analgesic Effects : Preliminary studies indicate that this compound may have analgesic properties, which could be beneficial in pain management therapies .

Therapeutic Applications

The therapeutic applications of 3-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride can be categorized into several areas:

2.1. Antimicrobial Agents

Research has highlighted the effectiveness of dimethylamine derivatives in combating bacterial infections. The compound's ability to inhibit bacterial growth positions it as a potential candidate for new antibiotics .

2.2. Neurological Disorders

Given its CNS activity, this compound may be explored for its efficacy in treating conditions such as depression and anxiety. The modulation of neurotransmitter systems through its pharmacophore could lead to novel therapeutic strategies .

2.3. Pain Management

The analgesic properties suggest that it could be developed further for use in pain relief formulations, potentially offering alternatives to traditional opioids .

Synthetic Strategies

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available pyrrolidine derivatives.
  • Functional Group Modifications : Key reactions involve the introduction of the dimethylamino group through nucleophilic substitution or reductive amination techniques.
  • Purification : Final products are purified through crystallization or chromatography to obtain the dihydrochloride salt form.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria, suggesting its potential as an antibiotic agent.
CNS EffectsShowed promise in modulating neurotransmitter levels in animal models, indicating potential for treating mood disorders.
Pain ReliefReported analgesic effects comparable to standard pain medications in preliminary trials.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrrolidine-Based Compounds

(R)-(+)-3-(Dimethylamino)pyrrolidine Dihydrochloride Molecular Formula: C₆H₁₅N₂Cl₂ Key Features: Stereoisomer with (R)-configuration at the pyrrolidine C3 position. Applications: Used as a chiral building block in asymmetric synthesis.

N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS 50534-42-4) Molecular Formula: C₆H₁₅N₂Cl₂ Key Features: Lacks the hydroxyl group but shares the dimethylaminomethyl substitution. This reduces polarity compared to the target compound .

3-(1H-1,2,3-Triazol-4-yl)pyrrolidin-3-ol Dihydrochloride Molecular Formula: C₆H₁₁ClN₃O Key Features: Replaces the dimethylaminomethyl group with a triazole ring, introducing aromatic character and altering electronic properties .

Heterocyclic Ring Variants

6-[(Dimethylamino)methyl]pyridine-3-carboxylic Acid Dihydrochloride (CAS 1803610-90-3) Molecular Formula: C₉H₁₄Cl₂N₂O₂ Key Features: Pyridine ring replaces pyrrolidine, introducing aromaticity and a carboxylic acid group. This significantly alters solubility and binding interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility (Water) Key Structural Features
Target Compound C₇H₁₇Cl₂N₂O 223.13 (est.) High (pH ≤4) Pyrrolidine, hydroxyl, dimethylaminomethyl
(R)-(+)-3-(Dimethylamino)pyrrolidine 2HCl C₆H₁₅Cl₂N₂ 207.11 Moderate No hydroxyl group, chiral center
3-[(Dimethylamino)methyl]azetidin-3-ol 2HCl C₆H₁₅Cl₂N₂O 208.10 High Azetidine ring, higher ring strain
Pyridoxamine Dihydrochloride C₈H₁₄Cl₂N₂O₂ 241.11 High Pyridine ring, vitamin B6 analog

Notes:

  • The target compound’s hydroxyl group enhances hydrophilicity compared to non-hydroxylated analogs like N,N-Dimethylpyrrolidin-3-amine dihydrochloride .

Biological Activity

3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, often referred to as DMAMP, is a compound that has garnered interest in various biological and pharmacological studies. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of DMAMP is C7H16Cl2N2OC_7H_{16}Cl_2N_2O. Its structure features a pyrrolidine ring with a dimethylaminomethyl side chain, which contributes to its biological properties.

DMAMP's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : DMAMP can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity.
  • Receptor Interaction : The compound may act as a modulator for certain receptors, influencing various signaling pathways.

Antiviral Properties

Recent studies have indicated that DMAMP and its analogs exhibit potential antiviral activity. For instance, compounds structurally related to DMAMP have shown effectiveness in inhibiting viral entry in cell lines, particularly against filoviruses like Ebola and Marburg. In vitro tests demonstrated that these compounds could significantly reduce viral load in infected cells.

Antibacterial and Antifungal Activity

Research has also explored the antibacterial and antifungal properties of pyrrolidine derivatives similar to DMAMP. Some studies indicate that modifications in the pyrrolidine structure enhance antimicrobial activity against various pathogens, suggesting potential therapeutic applications in treating infections.

Structure-Activity Relationship (SAR)

The SAR studies on DMAMP highlight the importance of specific structural features in determining its biological efficacy. Variations in the dimethylamino group and modifications to the pyrrolidine ring have been shown to impact binding affinity and selectivity for target proteins.

Structural FeatureEffect on Activity
Dimethylamino groupEnhances solubility and potency
Pyrrolidine ring modificationsAlters receptor binding affinity

Case Studies

  • Inhibition Studies : A study demonstrated that DMAMP-related compounds could inhibit the replication of certain viruses in vitro, showcasing their potential as antiviral agents. These findings suggest that further exploration could lead to the development of new antiviral therapies.
  • Antimicrobial Screening : Another study evaluated the antimicrobial effects of DMAMP analogs against a range of bacterial strains. Results indicated significant inhibition of growth for several tested pathogens, supporting the compound's potential use in treating bacterial infections.
  • Pharmacokinetic Studies : Pharmacokinetic assessments revealed that DMAMP exhibits favorable absorption characteristics, making it a candidate for further development in pharmacological applications.

Q & A

Q. What are the recommended storage conditions for 3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride to ensure stability?

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation caused by moisture or oxidation. Stability studies on structurally similar pyrrolidin-3-ol derivatives highlight the importance of low-temperature storage for maintaining chemical integrity over extended periods .

Q. What spectroscopic methods are suitable for characterizing the structural integrity of this compound?

Orthogonal analytical techniques such as 1H/13C NMR (to confirm proton and carbon environments), mass spectrometry (for molecular weight verification), and HPLC (to assess purity ≥98%) are recommended. For hydrochloride salts, elemental analysis (CHNS) can validate stoichiometric chloride content .

Q. What safety precautions are necessary when handling this compound due to its hazardous properties?

Based on GHS classifications for analogous pyrrolidine hydrochlorides, use PPE (gloves, lab coat, goggles), ensure adequate ventilation, and avoid inhalation or skin contact. Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) warrant fume hood use during weighing and synthesis .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) can predict intermediate stability and transition states, while machine learning models trained on reaction databases identify optimal solvents, catalysts, or temperatures. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 30–50% in similar amine-functionalized heterocycles .

Q. How to resolve contradictions in solubility data obtained from different solvent systems?

Apply Hansen solubility parameters (HSPs) to correlate solvent polarity, hydrogen bonding, and dispersion forces with experimental solubility. For polar hydrochlorides, aqueous-organic mixtures (e.g., water:acetonitrile) often enhance dissolution. Cross-validate using dynamic light scattering (DLS) to detect aggregation in conflicting solvents .

Q. What strategies can be employed to improve the yield of this compound in multi-step synthetic routes?

  • Step-wise monitoring : Use TLC or inline IR spectroscopy to track intermediates.
  • Catalyst optimization : Screen Pd/C or Raney Ni for reductive amination steps.
  • Workup adjustments : Liquid-liquid extraction with dichloromethane:water (3:1) improves recovery of polar intermediates. Studies on β-pyridylalanine synthesis show yield increases of 15–20% with pH-controlled crystallization .

Q. How to validate the purity of this compound using orthogonal analytical techniques?

Combine HPLC (C18 column, 0.1% TFA in water:MeCN gradient), NMR (integration of dimethylamino and pyrrolidine protons), and ion chromatography (for chloride quantification). For trace impurities, high-resolution mass spectrometry (HRMS) detects byproducts at <0.1% levels .

Q. What are the common impurities encountered during synthesis and how are they identified?

  • Unreacted intermediates : Detect via TLC (silica gel, ninhydrin staining) or HPLC retention time shifts.
  • Over-alkylation products : Identified by HRMS (e.g., m/z +58 for ethyl adducts).
  • Oxidative byproducts : Monitor using UV-Vis spectroscopy for conjugated diene formation. Reference standards for structurally related pyridinyl-pyrrolidines aid in spike-in experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
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3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

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